molecular formula C10H14N5O12P3+2 B12075000 [(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium

[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium

Cat. No.: B12075000
M. Wt: 489.17 g/mol
InChI Key: CQWNPRMJEYWOID-UUOKFMHZSA-P
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Description

[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium is a complex organic compound with significant importance in various scientific fields. This compound is known for its intricate structure and diverse applications, particularly in the realms of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium involves multiple steps, typically starting with the preparation of the purine base and the sugar moiety. The purine base is often synthesized through a series of reactions involving the formation of the amino and oxo groups. The sugar moiety, on the other hand, is prepared through a series of hydroxylation reactions. The final step involves the coupling of the purine base with the sugar moiety, followed by the addition of the phosphate groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, often involving the use of advanced techniques such as chromatography and spectroscopy for monitoring and purification.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amino derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxo, amino, and substituted derivatives, which have their own unique properties and applications.

Scientific Research Applications

[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Plays a role in various biochemical pathways and is used in studies related to nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Used in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of [(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include nucleic acid synthesis and repair, making it a valuable tool in genetic and molecular biology research.

Comparison with Similar Compounds

[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium can be compared with other similar compounds, such as:

    Adenosine triphosphate (ATP): Similar in structure but with different functional groups and biological roles.

    Deoxyadenosine monophosphate (dAMP): Shares the purine base but differs in the sugar and phosphate groups.

    Guanosine triphosphate (GTP): Another nucleotide with a similar structure but different base and biological functions.

The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications in various fields of research.

Properties

Molecular Formula

C10H14N5O12P3+2

Molecular Weight

489.17 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium

InChI

InChI=1S/C10H12N5O12P3/c11-7-4-8(13-2-12-7)15(10(18)14-4)9-6(17)5(16)3(25-9)1-24-29(21)27-30(22,23)26-28(19)20/h2-3,5-6,9,16-17H,1H2,(H3-2,11,12,13,14,18,19,20,22,23)/p+2/t3-,5-,6-,9-/m1/s1

InChI Key

CQWNPRMJEYWOID-UUOKFMHZSA-P

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=O)N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO[P+](=O)OP(=O)(O)O[P+](=O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=O)N2)C3C(C(C(O3)CO[P+](=O)OP(=O)(O)O[P+](=O)O)O)O)N

Origin of Product

United States

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